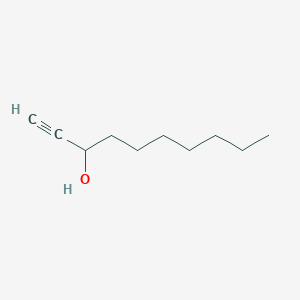
Silane, bis(1,1-dimethylethoxy)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, bis(1,1-dimethylethoxy)methyl- is a chemical compound with the molecular formula C9H22O2Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(1,1-dimethylethoxy)methyl- typically involves the reaction of chloromethylsilane with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows: [ \text{ClCH}_2\text{SiH}_3 + 2 (\text{CH}_3)_3\text{COH} \rightarrow \text{(CH}_3)_3\text{CO}_2\text{SiCH}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Silane, bis(1,1-dimethylethoxy)methyl- is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Silane, bis(1,1-dimethylethoxy)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The tert-butyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or Grignard reagents are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent.
Aplicaciones Científicas De Investigación
Silane, bis(1,1-dimethylethoxy)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, bis(1,1-dimethylethoxy)methyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, leading to the formation of stable siloxane bonds. These interactions are crucial in applications such as surface modification and material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Silane, bis(1,1-dimethylethyl)methoxy-: Similar in structure but with different substituents.
Trimethylsilyl chloride: Another organosilicon compound with different reactivity.
Uniqueness
Silane, bis(1,1-dimethylethoxy)methyl- is unique due to its specific tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.
Propiedades
Número CAS |
7489-74-9 |
|---|---|
Fórmula molecular |
C9H22O2Si |
Peso molecular |
190.35 g/mol |
Nombre IUPAC |
bis[(2-methylpropan-2-yl)oxy]methylsilane |
InChI |
InChI=1S/C9H22O2Si/c1-8(2,3)10-7(12)11-9(4,5)6/h7H,1-6,12H3 |
Clave InChI |
LMWRZXGRVUIGGC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(OC(C)(C)C)[Si] |
SMILES canónico |
CC(C)(C)OC(OC(C)(C)C)[SiH3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate](/img/structure/B3056790.png)








![1-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B3056803.png)

